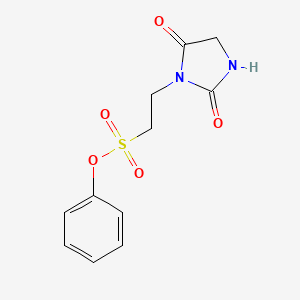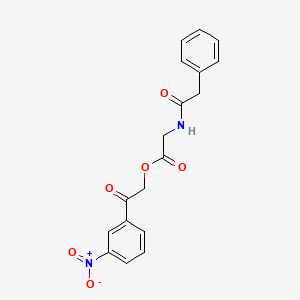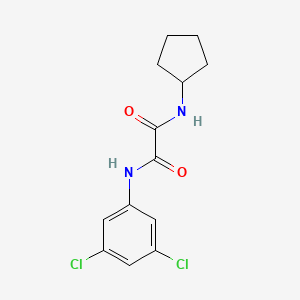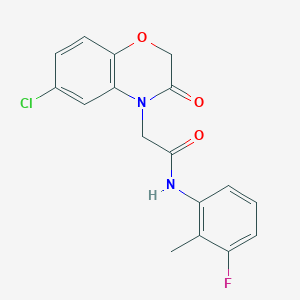
phenyl 2-(2,5-dioxo-1-imidazolidinyl)ethanesulfonate
説明
Phenyl 2-(2,5-dioxo-1-imidazolidinyl)ethanesulfonate, also known as Phenylglyoxal Bis(2,4-Dinitrophenylhydrazone) or PGBD, is a chemical compound that has gained significant attention in scientific research. It is a reagent that is widely used in the study of protein structure and function, as well as in the development of new drugs.
作用機序
PGBD reacts with the amino groups of lysine residues in proteins to form stable adducts. The reaction occurs through the formation of a Schiff base intermediate, which is then reduced to form a hydrazone adduct. The formation of the adduct modifies the lysine residue, which can alter the protein's function and activity.
Biochemical and Physiological Effects:
The modification of lysine residues in proteins by PGBD can have significant biochemical and physiological effects. For example, the modification of lysine residues in enzymes can alter their catalytic activity, while the modification of lysine residues in receptors can alter their ligand binding affinity. The modification of lysine residues in proteins can also affect protein-protein interactions, which can have downstream effects on cellular signaling pathways.
実験室実験の利点と制限
PGBD has several advantages for lab experiments. It is a highly specific reagent that reacts selectively with lysine residues in proteins. It is also stable and easy to handle, making it a convenient reagent for labeling and modifying proteins. However, PGBD has some limitations. It can only label and modify lysine residues in proteins, which limits its applications. Additionally, the modification of lysine residues can affect the protein's function and activity, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on PGBD. One direction is to develop new reagents that can label and modify other amino acid residues in proteins. Another direction is to use PGBD to develop new drugs that target specific proteins. Additionally, PGBD can be used in combination with other reagents to study protein-protein interactions and cellular signaling pathways. The development of new methods for the synthesis and purification of PGBD could also improve its applications in scientific research.
Conclusion:
PGBD is a versatile reagent that has many applications in scientific research. Its ability to selectively label and modify lysine residues in proteins makes it a valuable tool for studying protein structure and function. The modification of lysine residues in proteins can have significant biochemical and physiological effects, which can lead to the development of new drugs. While PGBD has some limitations, its advantages make it a valuable reagent for lab experiments. Future research on PGBD could lead to the development of new reagents and methods that expand its applications in scientific research.
科学的研究の応用
PGBD is widely used in scientific research as a reagent for the detection and modification of amino acid residues in proteins. It is used to label the amino groups of lysine residues in proteins, which allows for the detection and quantification of protein-protein interactions. PGBD is also used to modify the amino groups of lysine residues in proteins, which can alter the protein's function and activity. This modification can be used to develop new drugs that target specific proteins.
特性
IUPAC Name |
phenyl 2-(2,5-dioxoimidazolidin-1-yl)ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c14-10-8-12-11(15)13(10)6-7-19(16,17)18-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKQMLVFBREDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCS(=O)(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4697245.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4697249.png)
![5-(allylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4697257.png)
![1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4697267.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4697273.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4697274.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4697302.png)
![6-methoxy-2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4697331.png)
![6-[3-(difluoromethoxy)phenyl]-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4697335.png)
![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4697342.png)
![N-[3-(acetylamino)phenyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4697352.png)